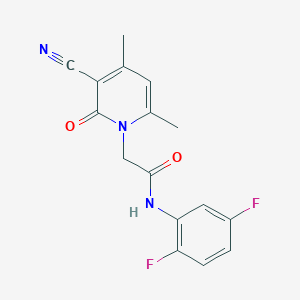

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide, also known as DPA-714, is a novel ligand that binds specifically to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism and is upregulated in response to various pathological conditions such as neuroinflammation, oxidative stress, and cell damage. DPA-714 has been extensively studied for its potential applications in neuroimaging, neuroprotection, and neuroinflammation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Synthesis of Heterocycles : Compounds incorporating the antipyrine moiety, similar in complexity to the query compound, have been synthesized and evaluated for their antimicrobial properties. These studies explore the creation of new heterocyclic compounds with potential antimicrobial applications, demonstrating the chemical versatility and potential biological relevance of such compounds (Bondock, Rabie, Etman, & Fadda, 2008).

Antimicrobial Derivatives : Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using similar starting materials, has shown that many of these compounds exhibit good antibacterial and antifungal activities. This indicates the potential of structurally related compounds for antimicrobial drug development (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Corrosion Inhibition

- Corrosion Inhibitors : Derivatives of acetamide, including isoxazolidine and isoxazoline, have been synthesized and evaluated for their ability to inhibit corrosion, showcasing the application of such compounds in protecting metals from corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Antitumor Activity

- Cyanoacetamide in Heterocyclic Chemistry : Studies on cyanoacetamide, a functional group present in the query compound, highlight its role in the synthesis of new benzothiophenes with evaluated antitumor and antioxidant activities. This illustrates the potential of using complex acetamides in the development of new therapeutic agents (Bialy & Gouda, 2011).

Wirkmechanismus

Target of Action

CCG-84499, also known as 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,5-difluorophenyl)acetamide, primarily targets the Regulator of G protein signaling (RGS) proteins . RGS proteins play a crucial role in modulating the activity of G protein subunits following G protein-coupled receptor activation .

Mode of Action

CCG-84499 inhibits the function of RGS4, a member of the RGS protein family, through the covalent modification of two spatially distinct cysteine residues on RGS4 . The modification of Cys132, located near the RGS/Gα interaction surface, modestly inhibits Gα binding and GTPase acceleration . Additionally, the modification of Cys148, a residue located on the opposite face of RGS4, can disrupt RGS/Gα interaction through an allosteric mechanism that almost completely inhibits the Gα–RGS protein–protein interaction .

Biochemical Pathways

The inhibition of RGS4 by CCG-84499 affects the G protein signaling pathway . By inhibiting the GTPase-accelerating protein activity of RGS4, CCG-84499 prolongs the active state of the G protein, thereby enhancing the downstream signaling .

Result of Action

The inhibition of RGS4 by CCG-84499 leads to an enhanced G protein signaling . This could potentially influence various physiological processes regulated by G protein-coupled receptors, including neurotransmission, immune response, and cell growth .

Eigenschaften

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,5-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2/c1-9-5-10(2)21(16(23)12(9)7-19)8-15(22)20-14-6-11(17)3-4-13(14)18/h3-6H,8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEVAKAFXNJDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)F)F)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,5-difluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)

![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)